REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[C:12]([C:15]1[N:16](S(C)(=O)=O)[C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[C:19]([C:24]#[N:25])[CH:18]=2)([CH3:14])[CH3:13].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].Cl>C1COCC1>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]2[C:3](=[O:2])[C:23]3[C:22]4[C:17](=[CH:18][C:19]([C:24]#[N:25])=[CH:20][CH:21]=4)[NH:16][C:15]=3[C:12]([CH3:13])([CH3:14])[C:5]=2[CH:6]=1 |f:1.2,3.4|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-[1-(6-cyano-1-methanesulfonyl-1H-indol-2-yl)-1-methylethyl]-4-methoxy-benzoic acid methyl ester
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)OC)C(C)(C)C=1N(C2=CC(=CC=C2C1)C#N)S(=O)(=O)C)=O
|
Name
|
|
Quantity
|
514 mg
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was then stirred for 4 hr
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the residues obtained
|
Type
|
CONCENTRATION
|
Details
|
after concentration under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in ethyl acetate (10 ml)
|
Type
|
ADDITION
|
Details
|
added with e 4 M HCl and ethyl acetate solution (10 ml)
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The residues obtained after concentration of the reaction solution under reduced pressure
|
Type
|
CUSTOM
|
Details
|
were purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(C(C=3NC4=CC(=CC=C4C3C2=O)C#N)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.2 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |